![molecular formula C12H16ClN3OS B2413186 (S)-1-(5-Ethylsulfanyl-[1,3,4]oxadiazol-2-yl)-2-phenyl-ethylamine CAS No. 1049752-29-5](/img/structure/B2413186.png)
(S)-1-(5-Ethylsulfanyl-[1,3,4]oxadiazol-2-yl)-2-phenyl-ethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(5-Ethylsulfanyl-[1,3,4]oxadiazol-2-yl)-2-phenyl-ethylamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 5-Methylthio-2-phenylaminoethyl-1,3,4-oxadiazole and has a molecular formula of C12H15N3OS.
Aplicaciones Científicas De Investigación
Antimicrobial Studies
1,3,4-Oxadiazole compounds have shown promising results in antimicrobial studies. Synthesized oxadiazole derivatives have been evaluated for their effectiveness against various microbial species, with some showing significant inhibition against bacteria and fungi (Khalid et al., 2016), (Gaonkar et al., 2006), (Rehman et al., 2016).
Pharmacological and Toxicity Assessment
Studies have focused on the pharmacological potential of oxadiazole derivatives, including evaluations of toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Some derivatives have shown binding and inhibitory effects in various assays, indicating their potential in pharmacology (Faheem, 2018).
Cytotoxicity and Anticancer Properties
Oxadiazole compounds have been synthesized and evaluated for their anticancer properties. Some derivatives have shown moderate cytotoxicity against different cancer cell lines, suggesting their potential in cancer research (Adimule et al., 2014).
Structural and Spectral Analysis
The structure of oxadiazole derivatives has been elucidated using various spectral techniques, providing insights into their chemical properties and potential applications in different fields (Karanth et al., 2019), (Zareef et al., 2008).
Enzyme Inhibition Studies
1,3,4-Oxadiazole compounds have been screened for their ability to inhibit enzymes like butyrylcholinesterase. Molecular docking studies have been conducted to determine their binding affinity and orientation in active sites, providing valuable insights for drug design (Khalid et al., 2016).
Antiviral Properties
Some derivatives of 1,3,4-oxadiazole have been synthesized and evaluated for their antiviral activities. These studies have revealed the potential of these compounds as antiviral agents against various viruses (Albratty et al., 2019).
Corrosion Inhibition Studies
Oxadiazole derivatives have been assessed for their corrosion inhibition ability, providing potential applications in materials science. Studies have used electrochemical, SEM, and computational methods to evaluate their effectiveness in protecting metals against corrosion (Ammal et al., 2018).
Propiedades
IUPAC Name |
(1S)-1-(5-ethylsulfanyl-1,3,4-oxadiazol-2-yl)-2-phenylethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS.ClH/c1-2-17-12-15-14-11(16-12)10(13)8-9-6-4-3-5-7-9;/h3-7,10H,2,8,13H2,1H3;1H/t10-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGZZBPJKOXVFV-PPHPATTJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(O1)C(CC2=CC=CC=C2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC1=NN=C(O1)[C@H](CC2=CC=CC=C2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

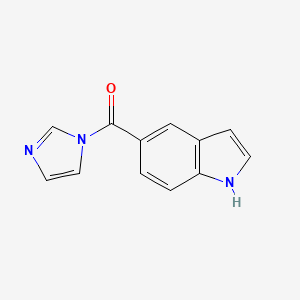
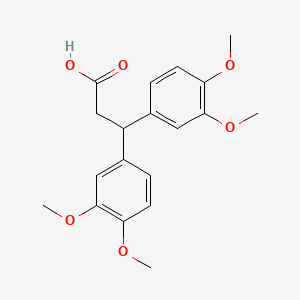
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2413108.png)


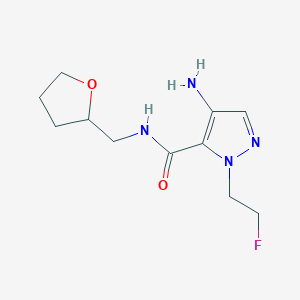
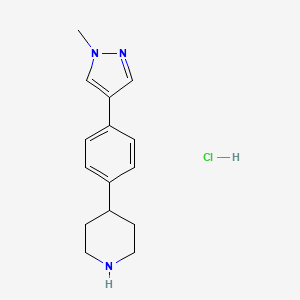

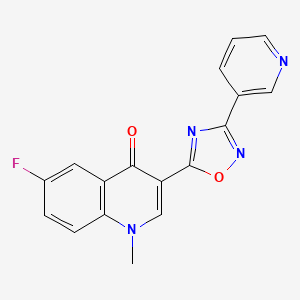
![N-(3-chloro-2-methylphenyl)-2-(6,7-dimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b]-1,6-naphthyridin-2(1H)-yl)acetamide](/img/structure/B2413121.png)
![1,1-dimethyl-2-[(Z)-1-methylsulfanyl-2-nitroethenyl]hydrazine](/img/structure/B2413122.png)

![5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2413124.png)
![2-[6-(4-Chlorophenyl)pyridazin-3-yl]sulfanyl-1-(4-fluorophenyl)ethanone](/img/structure/B2413126.png)